Cas no 34995-30-7 (2-methyl-2-(pyridin-2-yl)propan-1-ol)
2-methyl-2-(pyridin-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- b,b-dimethyl-2-Pyridineethanol
- 2-methyl-2-(pyridin-2-yl)propan-1-ol
- hydroxyterbutylazine
- 34995-30-7
- JBA99530
- EN300-246651
- SCHEMBL24608558
- 824-529-9
- 2-methyl-2-pyridin-2-ylpropan-1-ol
- Z1216821531
- SB13548
-
- MDL: MFCD18802588
- Inchi: 1S/C9H13NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3
- InChI Key: MSNGDXFIDIGZST-UHFFFAOYSA-N
- SMILES: OCC(C)(C)C1C=CC=CN=1
Computed Properties
- Exact Mass: 151.099714038Da
- Monoisotopic Mass: 151.099714038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 33.1Ų
2-methyl-2-(pyridin-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-246651-0.05g |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 0.05g |
$226.0 | 2024-06-19 | |
| Enamine | EN300-246651-0.1g |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 0.1g |
$337.0 | 2024-06-19 | |
| Enamine | EN300-246651-0.25g |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 0.25g |
$481.0 | 2024-06-19 | |
| Enamine | EN300-246651-0.5g |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 0.5g |
$758.0 | 2024-06-19 | |
| Enamine | EN300-246651-1.0g |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 1.0g |
$971.0 | 2024-06-19 | |
| Enamine | EN300-246651-2.5g |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 2.5g |
$1903.0 | 2024-06-19 | |
| Enamine | EN300-246651-5.0g |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 5.0g |
$2816.0 | 2024-06-19 | |
| Enamine | EN300-246651-10.0g |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 10.0g |
$4176.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0431-100MG |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 100MG |
¥ 1,056.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0431-250MG |
2-methyl-2-(pyridin-2-yl)propan-1-ol |
34995-30-7 | 95% | 250MG |
¥ 1,683.00 | 2023-04-13 |
2-methyl-2-(pyridin-2-yl)propan-1-ol Suppliers
2-methyl-2-(pyridin-2-yl)propan-1-ol Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-methyl-2-(pyridin-2-yl)propan-1-ol
Professional Introduction to 2-methyl-2-(pyridin-2-yl)propan-1-ol (CAS No. 34995-30-7)
2-methyl-2-(pyridin-2-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 34995-30-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif that combines an isobutyl group with a pyridine substituent, has garnered attention due to its versatile applications in medicinal chemistry and drug discovery. The presence of both a methyl-substituted secondary alcohol and a pyridine ring endows it with distinctive electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 2-methyl-2-(pyridin-2-yl)propan-1-ol consists of a central isobutyl carbon bonded to a hydroxyl group and a pyridine ring at the α-position. This configuration allows for facile functionalization at multiple sites, enabling chemists to explore diverse synthetic pathways. The pyridine moiety, in particular, is renowned for its ability to interact with biological targets, including enzymes and receptors, which has spurred its incorporation into numerous pharmacophores. Recent advancements in computational chemistry have further highlighted the potential of this scaffold in designing novel therapeutic agents.
In the context of modern drug development, 2-methyl-2-(pyridin-2-yl)propan-1-ol has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in constructing derivatives with antimicrobial and anti-inflammatory properties. The compound’s ability to serve as a precursor for heterocyclic compounds has also been leveraged in the design of kinase inhibitors, which play a crucial role in treating cancers and inflammatory disorders. The growing interest in pyridine-based drug candidates stems from their favorable pharmacokinetic profiles and high binding affinity to biological targets.
Recent research has focused on optimizing synthetic routes to 2-methyl-2-(pyridin-2-yl)propan-1-ol to enhance yield and purity. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have enabled more efficient constructions of the pyridine-substituted isobutanol scaffold. These innovations not only streamline the production process but also open doors for exploring novel derivatives with tailored biological activities. Additionally, green chemistry principles have been integrated into these synthetic strategies, reducing waste and improving sustainability—a critical consideration in industrial-scale pharmaceutical manufacturing.
The pharmacological potential of derivatives derived from CAS No. 34995-30-7 continues to be an area of active investigation. Researchers have synthesized analogs with enhanced solubility or metabolic stability, addressing common challenges in drug formulation. Furthermore, computational modeling techniques have been employed to predict the binding modes of these compounds within target proteins, aiding in rational drug design. Such interdisciplinary approaches underscore the importance of collaborative efforts between organic chemists, biochemists, and computational scientists in unlocking the therapeutic potential of this class of molecules.
From a synthetic chemistry perspective, 2-methyl-2-(pyridin-2-yl)propan-1-ol exemplifies the elegance of molecular architecture in drug discovery. Its structural features allow for diverse derivatization while maintaining functional integrity, making it an indispensable tool for medicinal chemists. As the field progresses toward more personalized medicine, compounds like this one will continue to play a pivotal role in generating libraries of novel candidates for preclinical testing. The integration of machine learning algorithms into virtual screening processes has further accelerated the identification of promising derivatives based on structural motifs similar to that of CAS No. 34995-30-7.
The future directions for research involving 2-methyl-2-(pyridin-2-ylopropanalcohol (CAS No: 34995307) are multifaceted. Exploration into its role as a chiral building block for enantiomerically pure drugs is one such avenue that holds significant promise. Additionally, investigating its interactions with understudied biological pathways could uncover new therapeutic opportunities. As regulatory landscapes evolve and demand for innovative therapeutics grows, compounds like this will remain at the forefront of pharmaceutical innovation—a testament to their enduring relevance and versatility.
34995-30-7 (2-methyl-2-(pyridin-2-yl)propan-1-ol) Related Products
- 49745-42-8(2-(2-pyridyl)propane-1,3-diol)
- 1974272-26-8(2-Pyridineethanol, β-phenyl-, (βR)-)
- 89860-45-7(2-Pyridineethanol, b-ethyl-)
- 194228-34-7((2R)-2-Pyridin-2-ylpropan-1-ol)
- 103-74-2(2-Pyridineethanol)
- 117267-56-8(Pyridine,2-(3-oxetanyl)-)
- 199984-57-1(1,3-PROPANEDIOL, 2-METHYL-2-(2-PYRIDINYL)-)
- 29565-76-2(Pyridineethanol)
- 68888-19-7(2-(pyridin-2-yl)propan-1-ol)
- 717132-66-6(1,3-Propanediol, 2,2-di-1H-pyrrol-2-yl-)